Pergolide sulfoxide

Description

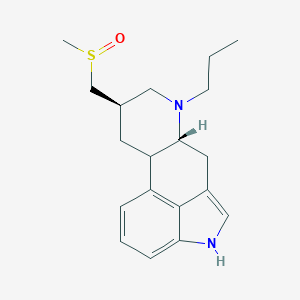

Structure

2D Structure

3D Structure

Properties

CAS No. |

72822-01-6 |

|---|---|

Molecular Formula |

C19H26N2OS |

Molecular Weight |

330.5 g/mol |

IUPAC Name |

(6aR,9R,10aR)-9-(methylsulfinylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |

InChI |

InChI=1S/C19H26N2OS/c1-3-7-21-11-13(12-23(2)22)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/t13-,16-,18-,23?/m1/s1 |

InChI Key |

WOIHSNDTPKFAJW-LNWQLOGCSA-N |

SMILES |

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CS(=O)C |

Isomeric SMILES |

CCCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CS(=O)C |

Canonical SMILES |

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CS(=O)C |

Synonyms |

(8β)-8-[(Methylsulfinyl)methyl]-6-propylergoline; |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Chemical Synthesis Approaches for Pergolide (B1684310) Sulfoxide (B87167)

Chemical synthesis provides routes to obtain pergolide sulfoxide for research and characterization purposes. These approaches primarily involve the controlled oxidation of pergolide.

Oxidation Pathways from Pergolide

The most direct method for chemically synthesizing this compound involves the oxidation of the sulfide (B99878) functional group in pergolide. One reported method utilizes hydrogen peroxide as the oxidizing agent. In this synthesis, pergolide is dissolved in a mixture of dichloromethane (B109758) and methanol, and an aqueous solution of hydrogen peroxide is added dropwise under stirring. The reaction is typically carried out at ambient temperature over a period of several hours. Additional portions of hydrogen peroxide may be added to drive the reaction towards completion. cas.cz This oxidation selectively targets the sulfur atom, converting the methylthio group (-SCH₃) into a methylsulfinyl group (-S(O)CH₃), yielding this compound.

Strategies for Enantioselective Synthesis

Sulfoxides, including this compound, contain a chiral sulfur center, meaning they can exist as enantiomers (non-superimposable mirror images). While the general oxidation of pergolide with reagents like hydrogen peroxide typically yields a mixture of both (R)- and (S)-pergolide sulfoxide enantiomers, strategies for enantioselective synthesis aim to favor the formation of one specific enantiomer.

Enantioselective oxidation of sulfides to chiral sulfoxides is an active area of research in organic chemistry. Various methods have been developed for this transformation, often involving chiral catalysts or auxiliaries. sioc-journal.cn While specific detailed strategies for the enantioselective synthesis of this compound were not extensively detailed in the search results, general approaches for achieving enantioselectivity in sulfoxide synthesis include the use of modified Sharpless oxidation conditions, catalytic oxidation with chiral ligands on transition metals (such as titanium or vanadium), or organocatalytic methods. sioc-journal.cn These methods rely on creating a chiral environment during the oxidation step to induce asymmetry at the sulfur center.

Novel Synthetic Routes for Sulfoxide Scaffolds

Beyond the direct oxidation of sulfides, novel synthetic routes for constructing sulfoxide scaffolds have been explored in organic chemistry. These routes often involve different bond-forming reactions that directly introduce the sulfoxide moiety or build complex molecules around a pre-existing sulfoxide. Reviews in this area highlight methods such as the formation of C-S bonds from non-halide substrates to create sulfides, which can then be oxidized to sulfoxides. mdpi.com Other strategies involve tandem reactions, such as sulfoxide-elimination followed by intramolecular cycloaddition, to construct complex spirocyclic scaffolds containing sulfoxide groups. core.ac.uk While these novel routes demonstrate the versatility of sulfoxide synthesis, their specific application to the pergolide core structure would require dedicated research.

Biotransformation and Microbial Production of this compound

This compound is also known to be a metabolite of pergolide in biological systems, including microorganisms. This biotransformation represents a biological route to the compound.

Enzymatic Oxidation Mechanisms (e.g., Cytochrome P450-mediated)

In mammalian systems, the metabolism of many xenobiotics, including pergolide, involves enzymatic transformations. Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a significant role in the oxidation of various compounds, including the oxidation of sulfur atoms in thioethers to form sulfoxides. wikipedia.org Pergolide is known to be extensively metabolized, and while specific human enzymes responsible for this compound formation were not explicitly detailed in all search results, CYP enzymes are generally involved in such oxidative metabolic pathways. mims.comdrugbank.comhmdb.ca The oxidation of the methylthio group of pergolide to the sulfoxide is a typical Phase I metabolic reaction catalyzed by these enzymes.

Research has also explored the induction of methionine sulfoxide reductase activity by pergolide and this compound in neuronal cells, suggesting a potential link between these compounds and cellular redox pathways involving sulfoxides. researchgate.net This indicates a biological recognition and processing of the sulfoxide moiety.

Characterization of Microbial Transformation Processes

Microorganisms have been shown to biotransform pergolide into this compound. Studies investigating the microbial metabolism of pergolide have screened various microorganisms for their ability to perform this transformation. nih.govresearchgate.netsemanticscholar.orgfirdi.org.tw

Detailed research findings highlight that a majority of the tested microorganisms were capable of forming this compound. nih.govresearchgate.net A Helminthosporium species was particularly noted for yielding significant amounts of this compound. nih.govresearchgate.net Preparative-scale microbial transformations using this species allowed for the isolation and identification of this compound, confirming its structure through comparison of melting point, spectral data, and chromatographic behavior with authentic material. nih.govresearchgate.net Furthermore, the microbial product could be reduced back to pergolide using triphenylphosphine, providing additional confirmation of the sulfoxide structure. nih.govresearchgate.net

Analytical studies using high-performance liquid chromatography (HPLC) have demonstrated that the microbial conversion of pergolide to the sulfoxide is primarily enzymatic, with negligible spontaneous air oxidation occurring in control cultures. researchgate.netnih.govresearchgate.net For instance, an approximately 40% enzymatic conversion of pergolide to the sulfoxide was observed in growing cultures of the Helminthosporium species. researchgate.netnih.govresearchgate.net

Some microorganisms, such as Aspergillus alliaceus, were found to form pergolide sulfone as a further oxidation product in addition to this compound. researchgate.netnih.govresearchgate.nettandfonline.com Other microorganisms, like Nocardia corallina, also exhibited the ability to produce both the sulfoxide and sulfone. tandfonline.com Interestingly, some microbial systems, such as Helminthosporium sp. NRRL 4761, were reported to stop at the sulfoxide stage and could even catalyze the reduction of the sulfoxide back to pergolide. maps.org Beauveria sulfurescens (also referred to as Sporotrichum sulfurescens) is another microorganism documented for its ability to transform pergolide to this compound. knaw.nl

These microbial transformation studies demonstrate the diverse metabolic capabilities of microorganisms in handling pergolide and provide insights into potential biocatalytic routes for producing this compound.

Here is a table summarizing some of the microorganisms studied for pergolide biotransformation:

| Microorganism Species | This compound Production | Pergolide Sulfone Production | Notes |

| Helminthosporium species | High | No | Significant yields, enzymatic conversion nih.govresearchgate.net |

| Aspergillus alliaceus | Yes | Yes | Forms sulfone as well researchgate.netnih.govresearchgate.nettandfonline.com |

| Nocardia corallina | Yes | Yes | Produces both sulfoxide and sulfone tandfonline.com |

| Beauveria sulfurescens | Yes | Unknown | Documented transformer knaw.nl |

| Helminthosporium sp. NRRL 4761 | Yes | No | Can reduce sulfoxide back to pergolide maps.org |

Microbial Biotransformation of Pergolide

| Microorganism Species | This compound Production | Pergolide Sulfone Production | Notes |

|---|---|---|---|

| Helminthosporium species | High | No | Significant yields, enzymatic conversion |

| Aspergillus alliaceus | Yes | Yes | Forms sulfone as well |

| Nocardia corallina | Yes | Yes | Produces both sulfoxide and sulfone |

| Beauveria sulfurescens | Yes | Unknown | Documented transformer |

| Helminthosporium sp. NRRL 4761 | Yes | No | Can reduce sulfoxide back to pergolide |

Biochemical and Pharmacological Activity in Preclinical Models

Agonistic Activity at Dopamine (B1211576) Receptors in Animal Models

Pergolide (B1684310) sulfoxide (B87167) has demonstrated agonistic activity at dopamine receptors in animal models. Along with pergolide sulfone, it has been identified as a dopamine agonist in animals medkoo.comdrugs.comfda.govcambridge.org.

Characterization of Dopamine D1 and D2 Receptor Interactions

Studies investigating the interaction of pergolide sulfoxide with dopamine receptors have been conducted using bovine striatal membranes. This compound inhibited ³H-dopamine binding to dopamine receptors in these membranes with a Ki value of 15.5 nmol/l. nih.govresearchgate.net. It also inhibits the binding of antagonist ligands ³H-Sch23390 (D1) and ³H-Spiperone (D2) to D1 and D2 dopamine receptors, respectively, albeit with higher Ki concentrations compared to its binding inhibition of ³H-dopamine nih.govresearchgate.net. This suggests that while it interacts with both D1 and D2 receptors, its affinity may differ between subtypes. Dopamine D2 receptors, and likely D1 receptors as well, appear to be involved in the activities of this compound and other related compounds researchgate.net.

Comparative Pharmacodynamic Potency with Pergolide and Related Ergoline (B1233604) Derivatives

This compound and pergolide sulfone have shown comparable effectiveness to pergolide in certain in vivo animal models researchgate.net. In studies administering these compounds to rats, this compound and sulfone were as effective as pergolide in altering striatal neurotransmitter levels nih.govresearchgate.netresearchgate.net. Despropyl pergolide and despropyl this compound were found to be less potent in inhibiting ³H-dopamine binding compared to pergolide, pergolide sulfone, and this compound nih.govresearchgate.net. Specifically, their Ki values for inhibiting ³H-dopamine binding were 58.6 nmol/l and 158.8 nmol/l, respectively, indicating lower affinity nih.govresearchgate.net.

The comparative potencies in inhibiting ³H-dopamine binding in bovine striatal membranes are summarized below:

| Compound | Ki (nmol/l) |

| Pergolide | 2.5 |

| Pergolide sulfone | 4.6 |

| This compound | 15.5 |

| Despropyl pergolide | 58.6 |

| Despropyl this compound | 158.8 |

Studies comparing pergolide, this compound, and pergolide sulfone in continuously perifused rat pituitary cells indicated that all three compounds had a short duration of action on suppressing basal prolactin secretion in vitro oup.com.

Modulation of Endogenous Biochemical Pathways

This compound has been observed to modulate endogenous biochemical pathways, particularly affecting neurotransmitter levels in the striatum and influencing the methionine sulfoxide reductase system.

Effects on Neurotransmitter Levels and Metabolism in Animal Striatum

Upon administration to rats, this compound was as effective as pergolide in increasing acetylcholine (B1216132) levels in the striatum nih.govresearchgate.netresearchgate.net. Furthermore, this compound, like pergolide, was effective in decreasing the levels of dopamine metabolites, specifically 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the striatum nih.govresearchgate.netresearchgate.net. This suggests that this compound influences dopamine metabolism in a manner similar to the parent compound.

Induction and Regulation of Methionine Sulfoxide Reductase (Msr) Activity in Neuronal Cells

This compound has been shown to induce and regulate methionine sulfoxide reductase (Msr) activity in neuronal cells nih.govresearchgate.netmdpi.comnih.govresearchgate.netphysiology.org. Treatment of neuronal cells with this compound, within a physiological range (0.5-1.0 μM), caused an increase of approximately 40% in total Msr activity compared to untreated control cells nih.govresearchgate.net. This increase in activity correlated with similar increases in methionine sulfoxide reductase A (MsrA) protein expression levels nih.govresearchgate.net. Other compounds like S-adenosyl methionine also increased cellular Msr activity, although the effect was milder compared to that induced by pergolide and this compound nih.govresearchgate.net.

Mechanisms of MsrA Upregulation by this compound

The exact mechanisms underlying MsrA upregulation by this compound are still under investigation. However, it has been suggested that compounds like pergolide and this compound, which contain a methyl group that can be oxidized, may upregulate Msr activity and expression in cultured neuronal cells researchgate.netresearchgate.net. The presence of a methyl-sulfoxide moiety in the structure of compounds that can upregulate MsrA expression suggests that the accumulation of MsrA substrates may participate in signal transduction pathways that control MsrA expression regulation researchgate.net. Given that pergolide and this compound are dopamine receptor agonists and ligands for serotonin (B10506) receptors, it has been suggested that their functions could be mediated through binding to these receptors, leading to the activation of a signal transduction pathway that regulates Msr expression researchgate.net.

Research on Implications for Cellular Oxidative Stress Responses

Research in preclinical models has investigated the role of this compound in modulating cellular oxidative stress responses, particularly in neuronal cells. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defense mechanisms, is implicated in various pathological conditions, including neurodegenerative diseases. mdpi.commdpi.com

Studies have shown that this compound can influence the activity of the methionine sulfoxide reductase (Msr) system. austinpublishinggroup.comresearchgate.netnih.gov The Msr system, comprising MsrA and MsrB enzymes, is crucial for repairing oxidative damage to methionine residues in proteins, thereby contributing to cellular protection against oxidative stress. austinpublishinggroup.comnih.gov Oxidation of methionine to methionine sulfoxide (MetO) is a reversible process catalyzed by the Msr system. austinpublishinggroup.comnih.gov This repair mechanism is considered a vital part of the cellular antioxidant defense. austinpublishinggroup.com

In cultured neuronal cells, treatment with this compound has been observed to induce an increase in total Msr activity. researchgate.netresearchgate.net This increase in activity has been correlated with elevated expression levels of methionine sulfoxide reductase A (MsrA) protein. researchgate.net Specifically, physiological concentrations of this compound (0.5-1.0 μM) were found to increase total Msr activity by approximately 40% compared to untreated control cells. researchgate.net This suggests that this compound may enhance the capacity of neuronal cells to repair oxidized proteins and thus mitigate the effects of oxidative stress. researchgate.netnih.gov

The mechanism by which this compound increases Msr activity is not fully elucidated, but it has been suggested that the presence of a methyl sulfoxide group in its structure, similar to that in N-acetyl-methionine sulfoxide (a known Msr inducer), may play a role in signaling events that lead to Msr upregulation. researchgate.netresearchgate.net While Pergolide itself has also been shown to induce Msr activity, this compound, being an oxidative derivative of Pergolide, was included in some studies specifically because it contains this methyl sulfoxide adduct. researchgate.netresearchgate.net

The induction of Msr activity by compounds like this compound is considered important because a compromised Msr system, coupled with elevated protein oxidation levels under consistent oxidative stress, can lead to altered protein structure, dysfunction, and potentially permanent cell damage or death. austinpublishinggroup.com Conversely, augmenting Msr activity has been shown to provide enhanced protection against oxidative stress in various experimental models. austinpublishinggroup.comnih.govphysiology.org

While some studies focus on the effects of Pergolide in animal models of neurodegenerative diseases, noting improvements in oxidative balance markers like malondialdehyde (MDA) levels, the specific contribution of this compound to these effects in in vivo preclinical models related to oxidative stress requires further detailed investigation. medchemexpress.comnih.govtandfonline.comtandfonline.com Research has primarily highlighted the role of this compound in the in vitro induction of the Msr system in neuronal cells as a potential mechanism contributing to antioxidant defense. researchgate.netnih.govresearchgate.net

The following table summarizes representative data on the effect of this compound on Msr activity in cultured neuronal cells:

| Compound | Concentration Range (μM) | Effect on Total Msr Activity (vs. Control) | Correlation with MsrA Protein Levels | Reference |

| This compound | 0.5 - 1.0 | ~40% increase | Similar increases | researchgate.net |

Advanced Analytical Chemistry and Detection Strategies

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the separation and quantification of pergolide (B1684310) sulfoxide (B87167) in various matrices. These methods are essential for monitoring its levels as a degradation product or metabolite.

High-Performance Liquid Chromatography (HPLC) Development and Validation

HPLC methods have been developed and validated for the determination of pergolide and its metabolites, including pergolide sulfoxide, in different samples such as microbial extracts and pharmaceutical formulations researchgate.netresearchgate.netutexas.edu. These methods often involve reversed-phase columns and specific detection methods.

One described HPLC method for analyzing pergolide and this compound in microbial extracts utilized a reversed-phase column. researchgate.netutexas.edu. Another improved photostability-indicating ion-pair chromatography method for pergolide mesylate in tablets and aqueous solutions used a C18 column with sodium octanosulfonate as an ion-pairing agent and detection at 223 nm. This method was validated for specificity, linearity, precision, and accuracy, demonstrating its suitability for quantifying pergolide, this compound, and pergolide sulfone nih.govresearchgate.net. The method showed good recovery rates for this compound. researchgate.net.

The United States Pharmacopeia (USP) also describes HPLC methods for the analysis of pergolide and its related substances, including this compound, in drug products. These methods specify chromatographic systems with fluorescence detection at specific wavelengths and base-deactivated columns pharmacopeia.cnpharmacopeia.cn. Resolution between this compound and pergolide is a critical system suitability requirement in these methods, with a resolution of not less than 12.0 specified in one instance pharmacopeia.cnpharmacopeia.cn.

Data from a study on stabilized pergolide compositions using HPLC analysis for this compound content demonstrated the increase in this compound over time, especially in formulations without stabilizing agents when exposed to light. google.com.

Table 1: this compound Content in Pergolide Compositions After Light Exposure

| Composition No. | Before Exposure (%) | After 7 Days Exposure (%) | Percent Change (%) |

| 6 | 11.6 | 11.1 | -4.3 |

| 7 | 1.99 | 13.1 | +558 |

Note: Data adapted from a study on stabilized pergolide compositions. google.com. Composition 6 contained polyvinylpyrrolidone, while Composition 7 did not. google.com.

HPLC coupled with mass spectrometry (LC-MS/MS) has also been employed for the analysis of pergolide, offering high sensitivity and selectivity. pillbuys.comnih.gov. While these studies primarily focus on pergolide, the techniques are applicable to the analysis of this compound as well, given its structural similarity and co-occurrence.

Capillary Electrophoresis (CE) Techniques for Complex Mixtures

Capillary Electrophoresis (CE) is another separation technique that offers high efficiency and low sample consumption, making it suitable for the analysis of complex mixtures. While direct application of CE specifically for this compound is not detailed in the search results, CE has been applied to the analysis of other ergoline (B1233604) derivatives and related compounds. For example, capillary zone electrophoresis (CZE) has been used for the enantiomeric purity determination of dexlansoprazole (B1670344) using cyclodextrins as chiral selectors and for the analysis of cabergoline (B1668192) in pharmaceutical preparations researchgate.netresearchgate.netmdpi.com. These examples suggest that CE could potentially be developed for the analysis of this compound, particularly for assessing its purity or separating potential isomers in complex samples.

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods provide valuable information about the structure, purity, and solid-state properties of this compound.

X-Ray Diffraction Analysis for Crystal Structure Determination

X-ray diffraction (XRD), particularly single-crystal X-ray diffraction, is a powerful technique for determining the definitive three-dimensional crystal structure of a compound. The structure of this compound has been determined by X-ray diffraction. researchgate.netresearchgate.netagrisearch.cn. This compound crystallizes with one molecule of water in the orthorhombic space group P2₁2₁2₁. researchgate.netresearchgate.net.

Key crystallographic parameters for this compound dihydrate are reported as:

Space group: P2₁2₁2₁ researchgate.netresearchgate.net

Unit cell dimensions: a = 12.216(3) Å, b = 13.733(2) Å, c = 22.186(6) Å researchgate.netresearchgate.net

Volume: V = 3722(2) ų researchgate.netresearchgate.net

Z (molecules per unit cell): 4 (representing two molecules of pergolide (S)- and (R)-sulfoxide and one molecule of water) researchgate.netresearchgate.net

This structural information is crucial for understanding the solid-state properties and confirming the identity of crystalline this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules, providing detailed information about the arrangement of atoms and their connectivity. NMR spectroscopy has been used in the characterization of this compound. lgcstandards.comagrisearch.cn.

Electronic Circular Dichroism (ECD) for Chiral Analysis

Electronic Circular Dichroism (ECD) is a spectroscopic technique widely employed for the chiral analysis of molecules, including sulfoxides. nih.govmims.comwikipedia.orgchem960.com ECD measures the differential absorption of left and right circularly polarized light by chiral compounds. nih.gov The sulfinyl group (>S=O) in sulfoxides is a stereogenic center, meaning that sulfoxides like this compound can exist as enantiomers.

ECD spectroscopy can be utilized to investigate the molecular structure, conformation, and absolute configuration of chiral systems. nih.gov Studies on various sulfoxides have demonstrated the utility of ECD, often in combination with quantum chemical calculations, for assigning absolute configurations. mims.comwikipedia.org The ECD spectra of sulfoxides are influenced by the electronic transitions of the sulfinyl group and any adjacent chromophores. wikipedia.org

Development of Specific Immunoassays for this compound in Research Applications

Immunoassays are analytical methods that utilize antibodies to detect and quantify specific substances. They are valuable tools in research for measuring compound concentrations in biological matrices. Pergolide is known to undergo extensive metabolism, yielding several metabolites, including this compound.

Immunoassays have been developed and used for quantifying Pergolide in biological samples in research and clinical settings. These assays often employ specific antibodies raised against Pergolide. In the development of such immunoassays for Pergolide, the specificity of the antibodies is crucial to differentiate the parent compound from its metabolites. For instance, one radioimmunoassay developed for quantifying Pergolide in plasma was designed to have low cross-reactivity with this compound, which is a major metabolite found in animals. This low cross-reactivity highlights the distinct antigenic properties of Pergolide and this compound and underscores the need for specific antibodies if the target analyte is this compound.

Stereochemistry and Chiral Recognition Studies

Enantiomeric Separation and Resolution Techniques

The separation of the enantiomers of pergolide (B1684310) sulfoxide (B87167) is a significant analytical challenge, requiring the use of chiral recognition techniques. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is the most common and effective method for this purpose.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be particularly effective for the resolution of sulfoxide enantiomers. researchgate.netmdpi.com These CSPs operate on the principle of forming transient diastereomeric complexes with the enantiomers of the analyte, leading to differential retention times and, thus, separation. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector. nih.gov

While specific studies detailing the enantioseparation of pergolide sulfoxide are not extensively available in the public domain, research on other chiral sulfoxide drugs provides valuable insights. For instance, studies on compounds like omeprazole (B731) and lansoprazole (B1674482) have demonstrated successful separation using various polysaccharide-based columns. au.dk The choice of the specific CSP and the mobile phase composition are critical factors that influence the separation efficiency.

Table 1: Illustrative Chromatographic Data for the Enantioseparation of Representative Chiral Sulfoxide Drugs on Polysaccharide-Based CSPs

| Chiral Sulfoxide | Chiral Stationary Phase | Mobile Phase | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Separation Factor (α) | Resolution (Rs) |

| Omeprazole | Chiralpak AD-H | n-Hexane/Ethanol (B145695) | 5.8 | 7.2 | 1.24 | 2.1 |

| Lansoprazole | Chiralcel OD-H | n-Hexane/Isopropanol (B130326) | 9.3 | 11.5 | 1.24 | 2.5 |

| Pantoprazole | Chiralpak AS-H | n-Hexane/Ethanol | 6.5 | 8.1 | 1.25 | 2.3 |

Note: This table presents representative data for other chiral sulfoxide drugs to illustrate the typical parameters achieved in such separations. Specific data for this compound is not currently available.

The successful separation of this compound enantiomers hinges on the careful optimization of the chromatographic conditions. Key parameters that require fine-tuning include the choice of the chiral stationary phase, the composition of the mobile phase (including the type and proportion of organic modifiers and additives), the column temperature, and the flow rate.

For polysaccharide-based CSPs, normal-phase mobile phases consisting of a non-polar solvent like n-hexane and a polar modifier such as ethanol or isopropanol are commonly employed. The nature and concentration of the alcohol modifier can significantly impact the retention and selectivity of the separation. The addition of small amounts of additives, such as trifluoroacetic acid or diethylamine, can also be beneficial in improving peak shape and resolution, particularly for basic or acidic analytes.

Assignment of Absolute Configuration

Determining the absolute configuration of the stereocenters in this compound, particularly the chiral sulfur atom, is essential for understanding its structure-activity relationship. While X-ray crystallography remains the gold standard for unambiguous stereochemical assignment, its application is contingent on obtaining suitable single crystals. In the absence of crystallographic data, computational and chiroptical methods provide powerful alternatives.

Computational methods, particularly those based on quantum chemical calculations, have become indispensable tools for assigning the absolute configuration of chiral molecules. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) spectroscopies, in conjunction with theoretical predictions, are widely used for this purpose.

The general approach involves calculating the theoretical ECD or VCD spectra for both possible enantiomers of the molecule. The calculated spectrum that matches the experimentally measured spectrum then allows for the assignment of the absolute configuration. au.dkrsc.org This method has been successfully applied to determine the absolute configuration of various chiral sulfoxides. rsc.org

For this compound, this would involve:

Generating the 3D structures of the possible stereoisomers.

Performing conformational analysis to identify the most stable conformers.

Calculating the Boltzmann-averaged ECD or VCD spectra for each enantiomer.

Comparing the calculated spectra with the experimental spectra of the separated enantiomers.

Experimental Verification of Absolute Configuration

The determination of the absolute configuration of a chiral molecule, such as this compound, involves unambiguously assigning the spatial arrangement of its atoms. For chiral sulfoxides, several powerful techniques are employed, often in combination, to achieve this. While specific studies on this compound are not readily found, the following methods represent the standard approaches for such determinations.

Spectroscopic and Chiroptical Methods:

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimentally measured VCD spectrum of an enantiomer of this compound with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., R or S), the absolute configuration can be definitively assigned.

Electronic Circular Dichroism (ECD): ECD spectroscopy is a similar technique that operates in the ultraviolet-visible region of the electromagnetic spectrum. It is particularly useful for molecules containing chromophores. The experimental ECD spectrum of a this compound enantiomer can be compared with theoretical spectra calculated using methods like time-dependent density functional theory (TD-DFT) to establish its absolute configuration.

Crystallographic Methods:

X-ray Crystallography: This technique provides the most direct and unambiguous determination of the absolute configuration of a molecule, provided that a suitable single crystal of an enantiomerically pure sample can be obtained. By analyzing the diffraction pattern of X-rays passing through the crystal, the precise three-dimensional arrangement of atoms in the molecule can be determined.

Chromatographic Methods:

Chiral High-Performance Liquid Chromatography (HPLC): While primarily a separation technique, chiral HPLC can provide clues about the absolute configuration. The elution order of enantiomers on a specific chiral stationary phase (CSP) can be consistent for a class of compounds. By comparing the elution order of this compound enantiomers to that of structurally related sulfoxides with known absolute configurations on the same CSP, a tentative assignment can be made. However, this method is not definitive and requires validation by other techniques.

A summary of these experimental techniques is presented in the table below.

| Technique | Principle | Requirements | Outcome |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. | Enantiomerically enriched sample in solution. | Comparison of experimental and calculated spectra to assign absolute configuration. |

| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light. | Enantiomerically enriched sample with a chromophore. | Comparison of experimental and calculated spectra to determine absolute configuration. |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Single, high-quality crystal of a pure enantiomer. | Direct and unambiguous determination of the three-dimensional structure and absolute configuration. |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Racemic or enantiomerically enriched sample. | Separation of enantiomers; elution order can suggest configuration by analogy. |

Elucidation of Chiral Recognition Mechanisms

Chiral recognition is the process by which a chiral molecule interacts differently with the enantiomers of another chiral molecule. In the context of this compound, this is fundamental to its separation by chiral chromatography and its potential stereoselective interactions with biological targets. The elucidation of these mechanisms involves identifying the specific intermolecular forces that lead to the differential binding of the enantiomers to a chiral selector, such as a chiral stationary phase (CSP) in HPLC.

The primary interactions responsible for chiral recognition are:

Hydrogen Bonding: The sulfoxide group (S=O) in this compound is a potent hydrogen bond acceptor. The nitrogen atoms within the ergoline (B1233604) structure can also participate in hydrogen bonding. These groups can form hydrogen bonds with complementary sites on a chiral selector.

Dipole-Dipole Interactions: The polar S=O bond creates a significant dipole moment, which can interact with dipolar sites on the CSP.

π-π Stacking: The aromatic indole (B1671886) moiety of the ergoline ring system can engage in π-π stacking interactions with aromatic groups present in the chiral selector.

Studies on other chiral sulfoxides using techniques like HPLC with various CSPs (e.g., polysaccharide-based or cyclodextrin-based) have shown that a combination of these interactions is typically responsible for enantioseparation. For instance, molecular docking simulations can be employed to model the interaction between each enantiomer of a sulfoxide and the chiral selector, providing insights into the binding energies and specific points of interaction that contribute to the observed chiral discrimination.

| Interaction Type | Relevant Functional Group in this compound | Potential Interaction Site on Chiral Selector |

| Hydrogen Bonding | Sulfoxide group (S=O), Amine groups | Amide, hydroxyl, or carbamate (B1207046) groups |

| Dipole-Dipole Interactions | Sulfoxide group (S=O) | Polar functional groups (e.g., carbonyls, nitro groups) |

| π-π Stacking | Indole ring system | Phenyl or other aromatic groups |

| Steric Interactions | Entire three-dimensional structure | Chiral cavities or grooves |

While specific research detailing these mechanisms for this compound is lacking, the principles derived from studies of other complex chiral sulfoxides provide a robust framework for understanding how its enantiomers would be differentiated in a chiral environment.

Stability, Degradation Pathways, and Impurity Profiling

Investigation of Pergolide (B1684310) Sulfoxide (B87167) Formation as a Degradation Product

The formation of pergolide sulfoxide from pergolide can occur through several degradation pathways, primarily involving oxidation of the sulfur atom. nih.gov

Photodegradation Mechanisms Leading to Sulfoxide Formation

Pergolide is a photosensitive substance, and exposure to light is a known cause of its decomposition, leading to the apparent formation of a sulfoxide species. google.comgoogle.comgoogleapis.com Photodegradation has been reported to significantly affect the stability of pergolide formulations. avma.org The most common degradation products following exposure to light are this compound and pergolide sulfone. avma.org Studies have shown that pergolide photolysis can be catalyzed by its degradation products, and the rate of photoinduced degradation can be reduced by decreasing the initial sample concentration. uoa.gr

Oxidative Degradation Pathways

Oxidation of the sulfur atom in pergolide to the sulfoxide species is a significant degradation pathway. nih.govepo.org This oxidative decomposition can occur during the manufacturing process, particularly when preparing formulations with a high excipient-to-drug ratio. google.comgoogleapis.com Under normal manufacturing conditions, sulfoxide levels of 6-9 percent have been observed immediately after tablet compression. google.comgoogleapis.com Even with special handling, levels are typically around 3 percent immediately after the manufacturing process. google.comgoogleapis.com The oxidation process can be complex, potentially involving N- or S-oxidation, and over-oxidation of the sulfoxide to the corresponding sulfone is a frequently competing reaction. nih.gov

Kinetic Studies of Degradation Rates and Influencing Factors

Studies on the stability of pergolide mesylate in oral liquid formulations stored in the dark at various temperatures (35°C, 45°C, and 60°C) have been conducted to determine its degradation characteristics. researchgate.netbiocrick.com At room temperature (23°C-26°C), pergolide mesylate in an oral liquid formulation degraded to 71% of its original concentration after 16 weeks. nih.gov The time to reach 90% potency (t90) was calculated to be 6.5 weeks (45 days) at room temperature. nih.gov The degradation process is considered first-order at 25°C and 35°C. biocrick.com At higher temperatures (45°C and 60°C), changes in color and curvature in the degradation profiles at later time points have been observed, which are attributed to adverse reactions with methylcellulose, an excipient. researchgate.netbiocrick.com The activation energy calculated for the degradation of pergolide mesylate in this oral liquid was 21.3 kcal/mol. biocrick.com The t90 values were calculated to be 43 days and 3 days for storage at 25°C and 35°C, respectively. biocrick.com

Exposure to light significantly impacts pergolide stability. avma.org Samples exposed to light while stored at room temperature underwent substantial degradation by day 14 in one study. avma.org Storage conditions significantly affect the stability of compounded pergolide formulations. avma.org

| Storage Condition (No Light) | Percentage Remaining After 35 Days |

| -20°C | 92.8% |

| 8°C | 93.4% |

| 25°C | 84.9% |

| 37°C | 42.3% |

| Storage Condition (With Light) | Percentage Remaining After 35 Days |

| 25°C | 16.5% |

Table 1: Effect of Storage Conditions on Pergolide Formulation Stability avma.org

Higher initial sample concentrations of pergolide have been reported to lead to faster photodegradation. avma.org

Impurity Profiling and Control Strategies in Chemical Synthesis

Impurity profiling is essential for ensuring the quality and safety of pharmaceutical substances. chimia.ch this compound is a known impurity of bulk pergolide. researchgate.net The International Conference on Harmonisation (ICH) establishes limits for impurities in active pharmaceuticals. chimia.ch Regulatory bodies require qualification of impurities present in drugs and formulations, typically down to the 0.1% w/w level or 1 mg/day, whichever is lower. chimia.ch

Analytical Methods for Impurity Identification and Quantification

Various analytical methods are employed for the identification and quantification of this compound and other impurities in pergolide. High-performance liquid chromatography (HPLC) is a common technique used for assaying pergolide content and this compound content. google.com An improved photostability indicating ion-pair chromatography method has been developed for pergolide analysis in tablets and in the presence of cyclodextrins, which can determine pergolide and its impurities, including this compound and pergolide sulfone, in aqueous solutions and tablets. uoa.grresearchgate.net This method utilizes a C18 column and sodium octanosulphonate as an ion-pairing agent, with analysis performed at 223 nm. uoa.grresearchgate.net The method has been validated for specificity, linearity, precision, and accuracy for pergolide, this compound, and pergolide sulfone impurities. uoa.grresearchgate.net

HPLC methods described in pharmacopoeias are also used for the determination of pergolide and its metabolite, this compound. pillbuys.com The United States Pharmacopeia-National Formulary (USP-NF) describes an HPLC assay for pergolide tablets, which includes limits for this compound. pharmacopeia.cn This method uses a mobile phase containing sodium 1-octanesulfonate, methionine, and glacial acetic acid, with adjustments to pH. pharmacopeia.cn A system suitability solution containing both pergolide mesylate and this compound is used. pharmacopeia.cn

LC-MS is another important tool in impurity profiling, suitable for identifying reaction byproducts and degradation products. chimia.ch

Research on Mitigation of Sulfoxide Impurity Formation During Synthesis

Research has focused on stabilizing pergolide to prevent the formation of this compound during the manufacturing process and storage. The addition of certain stabilizing agents to pharmaceutical compositions of pergolide can greatly reduce the formation of the sulfoxide during manufacturing. google.comgoogleapis.com Stabilizing agents such as methionine, cysteine, and cysteine hydrochloride have been found effective in retarding the formation of this compound due to oxidation during manufacturing. google.comgoogleapis.com L-methionine is a preferred stabilizing agent for preventing oxidation. googleapis.com The addition of these agents can be used alone or in combination with light stabilizing agents such as polyvinylpyrrolidone, α-tocopherol succinate, or propyl gallate. google.comgoogle.comgoogleapis.com

In compounded oral liquid formulations, the stability of pergolide can be affected by the vehicle used. avma.org Aqueous vehicles have shown instability, potentially due to hydrolysis and oxidation. avma.org

Emerging Research Directions and Future Perspectives

Structure-Activity Relationship (SAR) Studies of Pergolide (B1684310) Sulfoxide (B87167) Analogs

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of a compound affect its biological activity. For pergolide sulfoxide, SAR studies involve examining the effects of structural changes on its interaction with biological targets, such as dopamine (B1211576) receptors and methionine sulfoxide reductase (Msr) enzymes. This compound is known to be a potent dopamine agonist, similar in activity to pergolide itself, with involvement likely at dopamine D1 and D2 receptors. nih.gov Studies comparing pergolide and its metabolites, including this compound and pergolide sulfone, have indicated that the sulfoxide and sulfone metabolites retain significant dopamine agonist activity in animal models. nih.gov In contrast, despropyl pergolide and despropyl this compound have been shown to be largely devoid of dopamine-like effects in these models, suggesting the importance of the propyl group and the state of the sulfur atom for this activity. nih.gov

Further SAR investigations could explore modifications to the ergoline (B1233604) ring structure, the propyl chain, or the methylsulfinyl group to optimize desired activities (e.g., dopamine receptor subtype selectivity, Msr induction) and potentially reduce undesired effects. While specific detailed SAR studies solely focused on a wide range of this compound analogs are not extensively detailed in the provided search results, the comparison of pergolide, this compound, and other metabolites provides initial insights into the structural features important for dopamine agonist activity. nih.gov The presence of the methyl sulfoxide adduct in this compound has also been hypothesized to play a role in signaling events leading to Msr upregulation, suggesting another avenue for SAR studies related to this specific activity. researchgate.net

Advanced Computational Modeling of Molecular Interactions

Advanced computational modeling techniques, such as molecular docking and molecular dynamics simulations, are increasingly used to understand the interactions of compounds with their biological targets at a molecular level. malnalab.humdpi.comgoogle.com For this compound, computational modeling can provide insights into its binding modes and affinities with dopamine receptor subtypes (D1, D2, D3, etc.) and other potential targets like serotonin (B10506) receptors (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C) that pergolide is known to interact with. wikipedia.org These studies can help explain the observed pharmacological activities and predict the behavior of this compound and its analogs.

Computational modeling can also be applied to study the interaction of this compound with enzymes like methionine sulfoxide reductase A (MsrA), given its observed ability to induce Msr activity. researchgate.netresearchgate.net Understanding these interactions computationally could elucidate the mechanism by which this compound upregulates MsrA expression and activity. While the provided search results mention computational modeling in the context of SAR studies for other compound classes and general drug discovery malnalab.humdpi.comgoogle.comacs.org, specific detailed computational modeling studies focused exclusively on this compound's interactions were not found. Future research could leverage these techniques to gain a more precise understanding of this compound's molecular pharmacology.

Exploration of this compound as a Lead Compound for Novel Therapeutic Agents

The fact that this compound retains potent dopamine agonist activity similar to pergolide suggests its potential as a lead compound for the development of novel therapeutic agents. nih.gov Pergolide itself has been used for conditions like Parkinson's disease and hyperprolactinemia, although its use has been limited by side effects such as cardiac valvulopathy. wikipedia.orgmims.com Exploring this compound as a lead could involve designing analogs with modified structures aimed at retaining the desired dopamine receptor activity while mitigating off-target effects, particularly those related to 5-HT2B receptor activation implicated in valvulopathy. wikipedia.org

Furthermore, the observed ability of this compound to induce methionine sulfoxide reductase activity in neuronal cells opens up potential therapeutic avenues beyond dopaminergic system disorders. researchgate.netresearchgate.net Msr activity is important for protecting cells from oxidative stress and has been implicated in neurodegenerative diseases like Alzheimer's disease. researchgate.netresearchgate.netmdpi.com this compound's capacity to upregulate MsrA transcription and activity suggests it or its derivatives could be explored as potential therapeutic agents for conditions associated with oxidative damage and reduced Msr function. researchgate.netresearchgate.netmdpi.com Research findings indicate that both pergolide and this compound can induce Msr activity, with pergolide showing slightly better induction efficiency in some studies. researchgate.net However, this compound was specifically used in some studies because it contains the methyl sulfoxide adduct hypothesized to be important for Msr induction. researchgate.net This highlights the potential of the sulfoxide moiety itself as a key feature for this particular activity.

Broader Implications of this compound Research for Understanding Ergoline Alkaloid Metabolism and Activity

Research into this compound provides valuable insights into the metabolism and activity of ergoline alkaloids in general. Pergolide is an ergoline derivative, and its metabolism includes oxidation to this compound and pergolide sulfone, as well as N-despropylation. mims.commaps.org Studying the formation, fate, and activity of metabolites like this compound helps to build a more complete picture of how the body processes and responds to ergoline compounds.

The retention of significant dopamine agonist activity in this compound and sulfone metabolites, while the despropyl metabolites are largely inactive, underscores the importance of specific structural elements for pharmacological activity within the ergoline scaffold. nih.gov This knowledge can inform the design and evaluation of other ergoline-based drugs.

Moreover, the microbial transformation of pergolide to this compound has been observed, indicating that similar metabolic processes can occur in different biological systems. researchgate.netmaps.org Understanding these biotransformation pathways is important for both pharmaceutical development and environmental considerations related to ergoline alkaloids. The study of this compound's ability to induce Msr activity also contributes to the broader understanding of how small molecules, particularly those containing sulfoxide moieties, can influence cellular antioxidant defense systems and potentially impact the progression of diseases linked to oxidative stress. researchgate.netresearchgate.netmdpi.com

Data Tables

Based on the search results, the following data points related to the activity of this compound and related compounds can be presented in a table:

| Compound | Dopamine Receptor Binding Affinity (Ki, nM) - Bovine Striatal Membranes (D2) | Dopamine Agonist Activity (in vivo animal models) | Msr Activity Induction (Neuronal Cells) |

| Pergolide | 2.5 researchgate.net | Potent nih.gov | Yes (~40% increase at 0.5-1.0 µM) researchgate.net |

| This compound | 15.5 researchgate.net | Potent, similar to pergolide nih.gov | Yes (~40% increase at 0.5-1.0 µM) researchgate.net |

| Pergolide Sulfone | 4.6 researchgate.net | Potent, similar to pergolide nih.gov | Not specified in search results |

| Despropyl Pergolide | 58.6 researchgate.net | Devoid of dopamine-like effects nih.gov | Not specified in search results |

| Despropyl this compound | 158.8 researchgate.net | Devoid of dopamine-like effects nih.gov | Not specified in search results |

| Bromocriptine | Much less potent than pergolide/metabolites nih.gov | Less potent than pergolide/metabolites nih.gov | Not specified in search results |

Note: Binding affinities are for inhibition of 3H-dopamine binding to dopamine receptors in bovine striatal membranes. researchgate.net In vivo activities were measured by prolactin inhibition, compulsive turning, and stereotypic behavior in rats. nih.gov Msr activity induction was measured in cultured neuronal cells. researchgate.net

Q & A

Q. How is pergolide sulfoxide synthesized and characterized in laboratory settings?

this compound synthesis typically involves the oxidation of pergolide using controlled conditions (e.g., hydrogen peroxide in a polar solvent). Characterization requires advanced techniques such as nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation . Researchers must adhere to pharmacopeial standards (e.g., USP guidelines) for reference material preparation and validation .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Reverse-phase HPLC coupled with ultraviolet (UV) or tandem mass spectrometry (LC-MS/MS) is widely used for quantification due to its sensitivity and specificity. Method validation should include parameters like linearity (1–100 ng/mL), recovery rates (>85%), and precision (CV <15%) . For tissue distribution studies, radiolabeled this compound (³H or ¹⁴C) with autoradiography provides spatial resolution .

Q. How does this compound’s stability vary under different storage conditions?

Stability studies indicate that this compound degrades under prolonged exposure to light (>48 hours) or acidic conditions (pH <3). Optimal storage is in amber vials at -20°C in inert atmospheres (argon or nitrogen). Degradation products, such as sulfonic acid derivatives, should be monitored via stability-indicating HPLC methods .

Q. What receptor-binding assays are suitable for studying this compound’s dopaminergic activity?

Radioligand competition assays using ³H-spiperone (for D2 receptors) and ³H-SCH23390 (for D1 receptors) in transfected HEK293 cells or striatal tissue homogenates are standard. Dose-response curves (EC₅₀ values) and Schild analysis help determine receptor selectivity and binding affinity .

Q. Which pharmacological models are used to evaluate this compound’s efficacy in vivo?

Rodent models of Parkinson’s disease (e.g., 6-hydroxydopamine-lesioned rats) assess motor function restoration via rotarod or apomorphine-induced rotation tests. Microdialysis in the striatum measures dopamine release dynamics post-administration .

Advanced Research Questions

Q. How does this compound’s dopamine receptor selectivity compare to other ergoline derivatives?

Unlike cabergoline (D2-selective), this compound exhibits dual D1/D2 agonism, as shown in receptor-binding assays and functional cAMP accumulation studies. This selectivity is critical for its broader neuromodulatory effects, such as enhancing cortical signal-to-noise ratios in perceptual tasks .

Q. What experimental designs address the temporal effects of this compound on neural circuits?

Transcranial magnetic stimulation (TMS) paired with dynamic visual motion tasks (e.g., random-dot kinematograms) can probe timing-dependent effects. Drift-diffusion modeling analyzes decision-making parameters (e.g., boundary separation, drift rate) to quantify dopaminergic modulation of perceptual thresholds .

Q. How should researchers resolve contradictions in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) data?

Outlier exclusion criteria (e.g., baseline prolactin levels >4 SD from mean) and covariate analysis (e.g., body weight, CYP3A4 activity) improve data robustness. Replication in larger cohorts (n >30) and stratified sampling (by age or metabolic phenotype) mitigate variability .

Q. What toxicological screening strategies are recommended for this compound?

Chronic toxicity studies in rodents (≥6 months) should monitor cardiac valvulopathy risk via echocardiography and histopathology. In vitro screening for mitochondrial toxicity (e.g., Seahorse assays) and reactive oxygen species (ROS) generation in cardiomyocytes is advised .

Q. How can researchers ensure ethical rigor in this compound studies involving human subjects?

Pre-register protocols (e.g., ClinicalTrials.gov ) to avoid selective reporting. Data transparency mandates sharing raw HPLC chromatograms, pharmacokinetic curves, and statistical code. Independent audits of prolactin assays and blinding in perceptual task designs reduce bias .

Methodological Best Practices

- Experimental Replication : Detailed protocols for synthesis, HPLC conditions, and receptor assays must be documented to enable replication .

- Data Integrity : Use version-controlled datasets and plagiarism-check software for publications .

- Statistical Robustness : Apply Bonferroni corrections for multiple comparisons in receptor studies and report effect sizes (Cohen’s d) alongside p-values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.